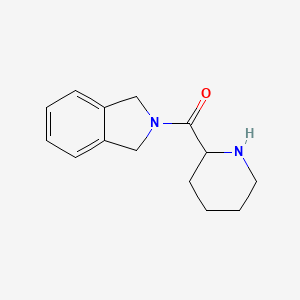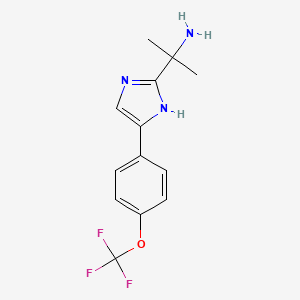
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine
Übersicht
Beschreibung
PF-04885614 ist ein potenter und selektiver Inhibitor des Natriumkanals NaV1.8. Diese Verbindung hat sich als potenziell geeignet für die Behandlung neurologischer und neuro-entwicklungsbedingter Krankheiten erwiesen . Die chemische Struktur von PF-04885614 ist 1-Methyl-1-[4-(4-Trifluormethoxy-phenyl)-1H-imidazol-2-yl]-ethylamin, mit einer Summenformel von C13H14F3N3O und einer Molmasse von 285,26 g/mol .
Vorbereitungsmethoden
PF-04885614 kann durch eine Reihe chemischer Reaktionen synthetisiert werdenDie Reaktionsbedingungen umfassen in der Regel die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern . Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen für die großtechnische Synthese umfassen, wobei ein hoher Ertrag und eine hohe Reinheit des Endprodukts sichergestellt werden .
Analyse Chemischer Reaktionen
PF-04885614 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
PF-04885614 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Funktion von Natriumkanälen zu untersuchen, insbesondere NaV1.8.
Biologie: Es hilft beim Verständnis der Rolle von Natriumkanälen in verschiedenen biologischen Prozessen.
Medizin: PF-04885614 hat potenzielle therapeutische Anwendungen bei der Behandlung neurologischer und neuro-entwicklungsbedingter Krankheiten
Industrie: Es kann bei der Entwicklung neuer Medikamente verwendet werden, die auf Natriumkanäle abzielen.
Wirkmechanismus
PF-04885614 entfaltet seine Wirkung, indem es den Natriumkanal NaV1.8 hemmt. Diese Hemmung verhindert den Einstrom von Natriumionen, der für die Erzeugung und Ausbreitung von Aktionspotenzialen in Neuronen entscheidend ist. Durch die Blockade dieses Kanals kann PF-04885614 die neuronale Erregbarkeit modulieren und Schmerzsignale reduzieren .
Wirkmechanismus
PF-04885614 exerts its effects by inhibiting the sodium channel NaV1.8. This inhibition prevents the influx of sodium ions, which is crucial for the generation and propagation of action potentials in neurons. By blocking this channel, PF-04885614 can modulate neuronal excitability and reduce pain signals .
Vergleich Mit ähnlichen Verbindungen
PF-04885614 ist einzigartig in seiner hohen Selektivität für den NaV1.8-Kanal gegenüber anderen Natriumkanälen wie NaV1.6, NaV1.7, NaV1.1, NaV1.2 und NaV1.5 . Ähnliche Verbindungen umfassen:
Tetrodotoxin: Ein potenter Natriumkanalblocker, der jedoch keine Selektivität für bestimmte Natriumkanal-Subtypen aufweist.
Lidocain: Ein Lokalanästhetikum, das Natriumkanäle blockiert, aber nicht selektiv für NaV1.8 ist.
Carbamazepin: Ein Antikonvulsivum, das Natriumkanäle hemmt, aber eine breitere Aktivität über mehrere Natriumkanal-Subtypen hinweg aufweist
Diese Vergleiche unterstreichen die Einzigartigkeit von PF-04885614 in seiner Selektivität und seinen potenziellen therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
2-[5-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-12(2,17)11-18-7-10(19-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGORGFNWYAUYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
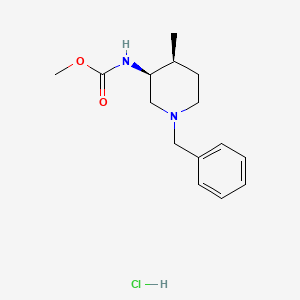
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)
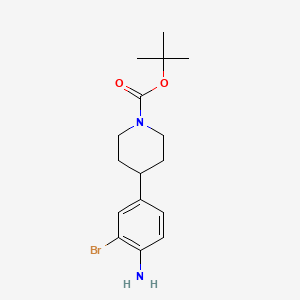
![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
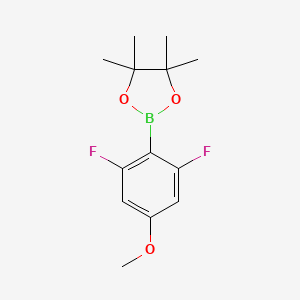
![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)



